![molecular formula C14H9ClO2 B14615306 3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
3-Chlorodibenzo[B,E]oxepin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chlorodibenzo[b,e]oxepin-11(6H)-one is a chemical compound belonging to the dibenzoxepin family. This compound is characterized by its tricyclic structure, which includes a chlorinated dibenzo[b,e]oxepin core. It is structurally related to several pharmacologically active compounds, including doxepin, a well-known tricyclic antidepressant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorodibenzo[b,e]oxepin-11(6H)-one typically involves the chlorination of dibenzo[b,e]oxepin-11(6H)-one. This can be achieved through various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 3-chlorodibenzo[b,e]oxepin-11(6H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
3-chlorodibenzo[b,e]oxepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-chlorodibenzo[b,e]oxepin-11(6H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new antidepressants or other therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-chlorodibenzo[b,e]oxepin-11(6H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its structural similarity to doxepin suggests it could interact with neurotransmitter receptors, influencing mood and behavior.
類似化合物との比較
Similar Compounds
Doxepin: A tricyclic antidepressant with a similar dibenzoxepin core.
Fluradoline: An analgesic with a related structure.
Dibenzazepine: Another tricyclic compound with similar pharmacological properties.
Uniqueness
3-chlorodibenzo[b,e]oxepin-11(6H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other dibenzoxepin derivatives and may confer unique properties in terms of pharmacological effects and synthetic utility.
特性
分子式 |
C14H9ClO2 |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
3-chloro-6H-benzo[c][1]benzoxepin-11-one |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 |
InChIキー |
AAXAGZNBGJOBKK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
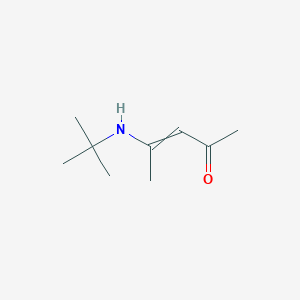
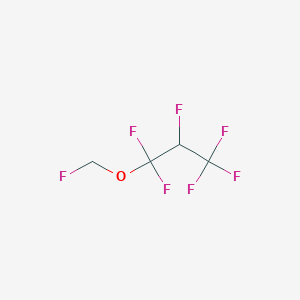
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)

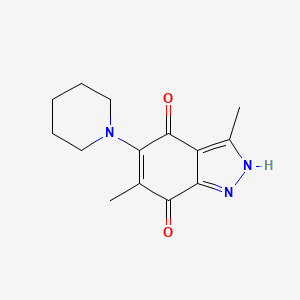
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
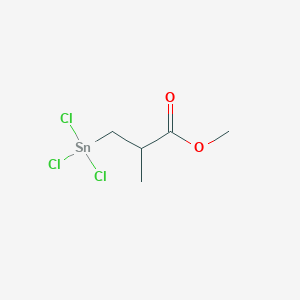
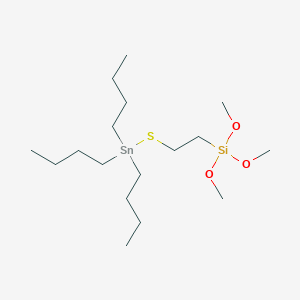

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
